molecular formula C9H16O4 B14735956 Butyl 2-acetoxypropanoate CAS No. 5422-69-5

Butyl 2-acetoxypropanoate

Cat. No.: B14735956
CAS No.: 5422-69-5
M. Wt: 188.22 g/mol
InChI Key: FRKISMRVEIRXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-acetoxypropanoate is an ester derivative of propanoic acid, featuring an acetoxy group at the second carbon of the propionate backbone and a butyl ester moiety. Esters in this class are widely utilized as solvents, plasticizers, or intermediates in organic synthesis, depending on their functional groups and physicochemical characteristics.

Properties

CAS No.

5422-69-5

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

butyl 2-acetyloxypropanoate

InChI

InChI=1S/C9H16O4/c1-4-5-6-12-9(11)7(2)13-8(3)10/h7H,4-6H2,1-3H3

InChI Key

FRKISMRVEIRXFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-acetoxypropanoate can be synthesized through the esterification of butanol with 2-acetoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-acetoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield butanol and 2-acetoxypropanoic acid.

    Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of butanol and 2-hydroxypropanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanol and 2-acetoxypropanoic acid.

    Reduction: Butanol and 2-hydroxypropanoic acid.

    Transesterification: Different esters and alcohols depending on the reactants used.

Scientific Research Applications

Butyl 2-acetoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butyl 2-acetoxypropanoate primarily involves its hydrolysis to butanol and 2-acetoxypropanoic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

Table 1: Physical Properties of Butyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Flash Point (°C)
Butyl Acetate 116.16 126 0.8825 (20°C) Not provided
Butyl Carbitol Acetate 204.30 246.7 0.979 (20°C) 105
Butyl Acrylate 128.17* 145–148* 0.899* 35–39* [General Knowledge]

Butyl acrylate’s properties are inferred from general knowledge, as the provided evidence focuses on safety rather than physicochemical data .

Key Observations :

  • Butyl carbitol acetate has the highest molecular weight and boiling point, making it suitable for high-temperature applications like industrial coatings .
  • Butyl acetate’s lower density and boiling point align with its use as a volatile solvent in coatings and adhesives .

Key Observations :

  • Butyl acrylate poses significant risks, including skin/eye irritation and respiratory sensitization, necessitating strict personal protective equipment (PPE) during handling .
  • Butyl carbitol acetate’s higher flash point (105°C) reduces flammability risks compared to butyl acrylate .

Key Observations :

  • Butyl carbitol acetate’s high boiling point and solubility make it ideal for stabilizing ink and paint formulations .
  • Butyl acrylate’s reactivity supports its role in producing acrylic polymers and copolymers .

Environmental Impact and Biodegradability

Table 4: Environmental Profiles

Compound Biodegradability Bioaccumulation Potential (log Pow)
Butyl Acrylate >70% in 28 days log Pow ≤ 4 (low bioaccumulation)
Butyl Carbitol Acetate Not reported Not reported
Butyl Acetate Not reported Not reported

Key Observations :

  • Butyl acrylate is readily biodegradable under aerobic conditions, reducing long-term environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.